

An In-Depth Technical Guide to 6-Hydroxyhexanal (CAS Number: 34067-76-0)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-Hydroxyhexanal	
Cat. No.:	B3051487	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Hydroxyhexanal** (CAS: 34067-76-0), a bifunctional organic compound featuring both a hydroxyl and an aldehyde group. This document details its chemical and physical properties, outlines various synthetic methodologies, presents available spectroscopic data for its identification and characterization, and discusses its current and potential applications, particularly its role as a versatile intermediate in chemical synthesis. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identification and Properties

6-Hydroxyhexanal is a C6 aliphatic chain functionalized with a terminal aldehyde group and a primary alcohol group at the opposing end.[1][2] This unique structure imparts both polarity, due to the hydroxyl group, and reactivity, characteristic of aldehydes.

Physicochemical Data

A summary of the key physicochemical properties of **6-Hydroxyhexanal** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	34067-76-0	[1]
Molecular Formula	C ₆ H ₁₂ O ₂	[1]
Molecular Weight	116.16 g/mol	[1]
IUPAC Name	6-hydroxyhexanal	[1]
Boiling Point	200.2 °C at 760 mmHg	[2]
Density	0.949 g/cm ³	[2]
Refractive Index	1.429	[2]
Solubility	Soluble in polar solvents (e.g., water).	[1]
Flash Point	78.4 °C	[2]
Vapor Pressure	0.0815 mmHg at 25°C	[2]

Spectroscopic Data

The structural identification of **6-Hydroxyhexanal** is corroborated by various spectroscopic techniques. While raw spectra are best consulted from spectral databases, a summary of expected and reported spectral features is provided below.

- ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.7 ppm), the methylene group adjacent to the hydroxyl group (around 3.6 ppm), and the methylene group alpha to the aldehyde (around 2.4 ppm). The remaining methylene protons would appear as a complex multiplet in the aliphatic region.[2]
- ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde (in the range of 200-205 ppm), the carbon bearing the hydroxyl group (around 62 ppm), and the other four methylene carbons at varying chemical shifts in the upfield region.[3][4]

The FT-IR spectrum of **6-Hydroxyhexanal** is characterized by the following key absorption bands:

- A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[5][6]
- A strong, sharp peak around 1725-1740 cm⁻¹ due to the C=O stretching of the aldehyde.[5]
- C-H stretching vibrations for the aldehyde group typically appear as two weak bands between 2850 and 2750 cm⁻¹.[5][6]
- C-H stretching of the alkane chain is observed in the 3000-2850 cm⁻¹ region.[5][6]

In mass spectrometry, **6-Hydroxyhexanal** will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is expected to show characteristic losses, such as the loss of water (M-18) from the molecular ion due to the hydroxyl group, and cleavage adjacent to the carbonyl group.[7][8][9]

Synthesis and Manufacturing

6-Hydroxyhexanal can be synthesized through several routes, primarily involving the selective oxidation of 1,6-hexanediol or the reduction of 6-hydroxyhexanoic acid and its derivatives.

Experimental Protocols

This method allows for the selective oxidation of one of the primary alcohol groups of 1,6-hexanediol to an aldehyde.[10][11][12]

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 1,6-hexanediol in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
- Add a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (e.g., 0.1 mol%) and a co-catalyst like sodium bromide (NaBr).

- Slowly add an aqueous solution of sodium hypochlorite (NaOCI, bleach) while maintaining the pH of the aqueous phase at approximately 9-10 with a buffer solution (e.g., sodium bicarbonate).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding a reducing agent such as sodium thiosulfate.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **6-hydroxyhexanal**.

Biocatalytic methods offer a green chemistry approach to the synthesis of **6-hydroxyhexanal**. One such method involves the reduction of 6-hydroxyhexanoic acid.[13]

Procedure:

- Prepare a buffered aqueous solution containing 6-hydroxyhexanoic acid as the substrate.
- Introduce a suitable carboxylate reductase (CAR) enzyme and a cofactor regeneration system (e.g., using a dehydrogenase and its substrate).
- Maintain the reaction at an optimal temperature and pH for the enzyme's activity.
- Monitor the conversion of the carboxylic acid to the aldehyde using techniques like HPLC.
- Upon completion, the product can be extracted from the aqueous medium using an appropriate organic solvent.
- Further purification can be achieved through standard chromatographic techniques.

Chemical Reactivity and Applications

The dual functionality of **6-Hydroxyhexanal** makes it a valuable building block in organic synthesis.

Key Reactions

- Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 6hydroxyhexanoic acid, which can be further oxidized to adipic acid, a key monomer for nylon production.[14]
- Reduction: The aldehyde can be reduced to a primary alcohol, yielding 1,6-hexanediol.
- Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, allowing for the formation of cyanohydrins, acetals, and imines.
- Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form carbon-carbon double bonds.
- Reactions of the Hydroxyl Group: The alcohol functionality can be esterified, etherified, or oxidized under stronger conditions.

Applications

- Polymer Industry: As a precursor to adipic acid and 1,6-hexanediol, it is an important intermediate in the synthesis of polyamides and polyesters.[14]
- Flavor and Fragrance: Aldehydes are known for their characteristic aromas, and 6hydroxyhexanal and its derivatives can be used in the formulation of fragrances and flavors.
- Drug Development: 6-Hydroxyhexanal serves as a precursor for the synthesis of more complex molecules, including juvenile hormone analogs, which have applications in insecticide development.[15] Its structure is also a potential starting point for the synthesis of various bioactive molecules.

Biological Relevance

6-Hydroxyhexanal is involved in fatty acid metabolism.[16] Fatty aldehydes are intermediates in the catabolism of various lipids, and they are typically metabolized by fatty aldehyde

dehydrogenases.[16] The metabolism of omega-6 and omega-3 fatty acids can lead to the formation of various signaling molecules.[17] While a specific signaling pathway directly involving **6-hydroxyhexanal** is not extensively documented in the context of drug action, its precursor, 6-hydroxyhexanoic acid, has been studied for its effects on obesity and insulin resistance, suggesting a potential role for related C6 compounds in metabolic signaling pathways.[18]

Safety and Handling

6-Hydroxyhexanal is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
 - P280: Wear protective gloves/eye protection/face protection.[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Hydroxyhexanal is a versatile and valuable chemical intermediate with established applications in the polymer and fragrance industries and growing potential in the field of drug development and biocatalysis. Its bifunctional nature allows for a wide range of chemical

transformations, making it an attractive building block for the synthesis of complex molecules. Further research into its biological roles and the development of more efficient and sustainable synthetic routes will likely expand its applications in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hexanal, 6-hydroxy- | C6H12O2 | CID 190319 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemquide.co.uk [chemquide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

BENCH

- 18. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 6-Hydroxyhexanal (CAS Number: 34067-76-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3051487#6-hydroxyhexanal-cas-number-34067-76-0-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com